molecular formula C14H22N4O3S B2633434 4-amino-N~3~-isobutyl-N~5~-(tetrahydrofuran-2-ylmethyl)isothiazole-3,5-dicarboxamide CAS No. 1326940-02-6

4-amino-N~3~-isobutyl-N~5~-(tetrahydrofuran-2-ylmethyl)isothiazole-3,5-dicarboxamide

Cat. No. B2633434
CAS RN: 1326940-02-6
M. Wt: 326.42
InChI Key: JBDDPTJVUFVQGF-UHFFFAOYSA-N
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Description

4-amino-N~3~-isobutyl-N~5~-(tetrahydrofuran-2-ylmethyl)isothiazole-3,5-dicarboxamide is a useful research compound. Its molecular formula is C14H22N4O3S and its molecular weight is 326.42. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Crystal Packing

The compound "4-amino-N3-isobutyl-N5-(tetrahydrofuran-2-ylmethyl)isothiazole-3,5-dicarboxamide" shows a significant presence in crystallography and structural chemistry. In one study, a similar compound, 4-amino-N-tert-butyl-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide, was analyzed, revealing that the triazole ring and the carboxamide group in the molecules are almost coplanar. This structure is stabilized by intramolecular N—H⋯O hydrogen bonds. Variations in the orientation of the isopropyl group among molecules were noted. The crystal packing is predominantly formed by N—H⋯O and N—H⋯N hydrogen bonds, facilitating the formation of infinite molecular chains (Kaur et al., 2013).

Synthesis and Reactivity

The compound's derivatives play a crucial role in the field of organic synthesis. A related study described the synthesis and reactions of 5,7-dialkyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles and 6-methyl-4-oxo-4H-1-aza-5-oxa-2-thiaindene-3-carbonitrile. These compounds were used to prepare new derivatives bearing functional groups like amino, alkylthio, amido, and others at specific positions, showcasing the compound's versatility in chemical synthesis (Chang et al., 2003).

Biochemical Applications

The compound's derivatives have also found applications in biochemical research. For instance, 5-amino-1,2,3-triazole-4-carboxylic acid, a similar compound, was used for the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. This study underscores the compound's potential in designing molecules with biological activity, such as HSP90 inhibitors (Ferrini et al., 2015).

Crystal and Molecular Structure Analysis

The compound and its derivatives have been a subject of extensive crystallographic studies to understand their structural properties. For instance, the molecular and crystal structure of 6-allylsulfanyl-2-amino-4-isobutyl-N3,N5-di-m-tolyl-3,4-dihydropyridine-3,5-dicarboxamide was determined through X-ray diffraction analysis. This study provided valuable insights into the molecular geometry and atomic configurations of these compounds, which is crucial for understanding their chemical behavior and potential applications (Dyachenko & Karpov, 2013).

properties

IUPAC Name

4-amino-3-N-(2-methylpropyl)-5-N-(oxolan-2-ylmethyl)-1,2-thiazole-3,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-8(2)6-16-13(19)11-10(15)12(22-18-11)14(20)17-7-9-4-3-5-21-9/h8-9H,3-7,15H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDDPTJVUFVQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=NSC(=C1N)C(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N~3~-isobutyl-N~5~-(tetrahydrofuran-2-ylmethyl)isothiazole-3,5-dicarboxamide

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